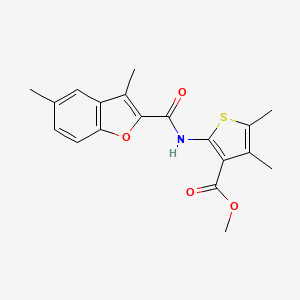

Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The synthesis of benzofuran derivatives often involves complex chemical reactions . For example, the synthesis of a complex benzofuran derivative involves a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary widely depending on their specific structure .Applications De Recherche Scientifique

Anticancer Properties

Benzofuran derivatives have garnered attention for their potential as anticancer agents. The unique structure of this compound may contribute to its ability to inhibit cancer cell growth. Researchers are investigating its impact on various cancer types, including breast, lung, and colon cancers. Preliminary studies suggest that it interferes with key cellular processes, making it a promising candidate for further investigation in cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Some benzofuran derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate could potentially be explored as an anti-inflammatory agent, contributing to the development of novel treatments .

Antioxidant Effects

Oxidative stress contributes to aging and various diseases. Benzofuran compounds, including our target molecule, have demonstrated antioxidant activity. By scavenging free radicals and protecting cellular components, they may help prevent oxidative damage. Researchers are investigating whether this compound can be harnessed for its antioxidant benefits .

Neuroprotective Potential

The central nervous system faces constant challenges, including neurodegenerative diseases. Some benzofuran derivatives exhibit neuroprotective effects by enhancing neuronal survival and reducing oxidative stress. Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate could be explored as a potential neuroprotective agent, aiding in conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Activity

Viruses pose significant global health threats. Benzofuran derivatives have shown promise as antiviral agents. Our compound might inhibit viral replication or entry into host cells. Researchers are investigating its effectiveness against specific viruses, including hepatitis C. If successful, it could contribute to the development of new antiviral drugs .

Synthetic Applications

Beyond its biological activities, this compound has synthetic value. Novel methods for constructing benzofuran rings have been discovered, including unique free radical cyclization cascades. Researchers have successfully synthesized complex benzofuran derivatives using these methods. Such synthetic pathways are essential for drug development and chemical synthesis .

Mécanisme D'action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Orientations Futures

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propriétés

IUPAC Name |

methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-9-6-7-14-13(8-9)11(3)16(24-14)17(21)20-18-15(19(22)23-5)10(2)12(4)25-18/h6-8H,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVTLMSAZMZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)